2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-thiazine bicyclic core with a 5,5-dioxide moiety. Key structural features include:
- 6-Ethyl substituent: Enhances lipophilicity and steric bulk compared to smaller alkyl or aryl groups.
- 3-Carbonitrile: A polar functional group that may participate in hydrogen bonding or dipole interactions.
- 5,5-Dioxide: Stabilizes the thiazine ring and modulates electronic properties.
Properties
IUPAC Name |
2-amino-6-ethyl-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-16-10-6-4-8-13(16)19-20(29(24,25)26)18(15(12-22)21(23)28-19)14-9-5-7-11-17(14)27-2/h4-11,18H,3,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBFZQLYVHPKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-component reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This method is efficient and environmentally friendly, utilizing a green catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities , which can be categorized as follows:
-
Antioxidant Activity
- The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), particularly in neurodegenerative diseases where oxidative stress plays a pivotal role.
-
Antimicrobial Properties
- Studies have shown that derivatives of benzothiazine compounds possess antimicrobial activities against various pathogens. This suggests potential applications in treating infections caused by resistant strains of bacteria.
-
Anti-inflammatory Effects
- The compound may modulate inflammatory pathways, contributing to reduced inflammation in various conditions. This property is particularly relevant in chronic inflammatory diseases.
-
Anticancer Potential
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types. Further investigations are needed to elucidate its mechanism of action and efficacy in cancer therapy.
Case Studies
Several case studies highlight the applications of this compound in scientific research:
- Neuroprotection : A study demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease .
- Antimicrobial Efficacy : Research involving the synthesis of derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating its utility as a lead compound for developing new antibiotics .
- Cancer Research : In vitro studies revealed that the compound could inhibit the growth of specific cancer cell lines, prompting further exploration into its anticancer mechanisms .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Heterocyclic Systems
Substituent Effects
Research Findings and Implications
- MAO Inhibition : The 6-ethyl group in the target compound may improve MAO-B selectivity compared to 6-methyl (MAO-B) and 6-benzyl (MAO-A) analogs due to intermediate steric bulk .
- Synthetic Feasibility: Multicomponent reactions (e.g., ) are efficient for synthesizing pyranobenzothiazines, with yields >70% under optimized conditions.
- Structural Insights :
Biological Activity
The compound 2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the dihydropyrano-benzothiazine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 439.5 g/mol. The structure includes a pyrano-benzothiazine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 893291-44-6 |
Antioxidant Properties
Research indicates that compounds similar to this one exhibit antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular integrity.
Anticancer Activity
Studies have shown that derivatives of benzothiazine compounds can exhibit anticancer properties . For instance, compounds containing a similar structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Neuroprotective Effects
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves the inhibition of acetylcholine breakdown, leading to increased levels of this neurotransmitter in the synaptic cleft.
Table 2: Summary of Biological Activities
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Neutralizes free radicals | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | AChE inhibition |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of similar benzothiazine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Study : In a model studying Alzheimer’s disease, compounds with structural similarities showed promising results in improving cognitive function in animal models by acting as AChE inhibitors.
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds related to this structure demonstrated significant scavenging activity compared to standard antioxidants.
Table 3: Case Study Results
| Study Focus | Findings | |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | Potential for cancer therapy |
| Neuroprotection | Improved cognitive function | Possible treatment for Alzheimer’s |
| Antioxidant | Significant radical scavenging activity | Effective antioxidant properties |
Q & A
Basic: What are the established synthetic routes for this compound, and what are their key steps?
Answer:
The compound is synthesized via multi-step protocols involving cyclization and functional group transformations. Two primary routes are documented:
Methodological Note:
- Critical Variables: Reaction temperature (exothermic cyclization steps require cooling), solvent polarity (DMF enhances solubility of intermediates).
- Characterization: Post-synthesis, confirm structure via (aromatic proton integration) and (carbonitrile peak at ~110–120 ppm) .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Answer:
Primary Techniques:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (calc. ~493.9 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between pyran and benzothiazine rings) .
Advanced Tip: For ambiguous stereochemistry, use NOESY NMR to confirm spatial proximity of substituents .
Advanced: How can synthetic yields be optimized, particularly for scale-up?
Answer:
Key Strategies:
Catalyst Screening: Replace NaH with milder bases (e.g., DBU) to reduce side reactions during cyclization .
Solvent Engineering: Use mixed solvents (e.g., ethanol/water) to improve intermediate solubility and reduce byproducts.
Microwave-Assisted Synthesis: Shorten reaction times (from 12h to 2h) while maintaining >80% yield .
Data-Driven Example:
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Cyclization (NaH, DMF) | 55% | 68% (DBU, ethanol/HO) |
| Final Oxidation | 70% | 85% (HO, 40°C) |
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. MAO inhibition)?
Answer:
Case Study:
- : Antiproliferative activity against HeLa cells (IC ~10 µM) via tubulin disruption .
- : MAO-B inhibition (IC ~0.2 µM) in similar benzothiazine derivatives .
Resolution Strategies:
Target Profiling: Use kinase panel assays to identify off-target effects.
Orthogonal Assays: Compare apoptosis (caspase-3 activation) vs. MAO activity (fluorometric tyramine oxidation) in the same cell line.
Molecular Docking: Simulate binding to β-tubulin (PDB: 1SA0) and MAO-B (PDB: 2V5Z) to assess affinity differences .
Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR)?
Answer:
Methodology:
Density Functional Theory (DFT): Calculate electron density maps to predict reactive sites (e.g., nucleophilic attack at C-3 nitrile) .
Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability (logP ~2.5 predicted) .
QSAR Models: Use substituent descriptors (Hammett σ, molar refractivity) to correlate ethyl/methoxy groups with bioactivity .
Example SAR Finding:
- Ethyl vs. Benzyl Substituents: Ethyl at C-6 enhances MAO-B selectivity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for benzyl) .
Advanced: How to design analogs to improve aqueous solubility without compromising activity?
Answer:
Rational Modifications:
Polar Substituents: Replace 2-methoxyphenyl with 3-hydroxy-4-methoxyphenyl (logP reduction from 3.1 → 2.4) .
Prodrug Strategy: Introduce phosphate esters at the pyran oxygen (hydrolyzed in vivo) .
Co-crystallization: Use succinic acid to form co-crystals (solubility ↑ 5x in PBS pH 7.4) .
Validation:
- HPLC-UV: Monitor stability in simulated gastric fluid (≥90% intact after 24h).
- Plasma Protein Binding: Use ultrafiltration to measure free fraction (target >10%).
Tables and Figures:
Synthetic Route Comparison (see FAQ 1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
